molecular formula C25H23ClN2O4 B2846848 (Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide CAS No. 432011-76-2

(Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide

Cat. No.: B2846848
CAS No.: 432011-76-2
M. Wt: 450.92
InChI Key: VVSKEXKGHWYQCW-QJOMJCCJSA-N
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Description

(Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is a synthetic benzamide derivative offered for research and development purposes. This compound features a complex molecular architecture that incorporates a benzamide core, a phenoxy phenyl group, and a (2-methoxyethyl)amino side chain, making it a compound of significant interest in medicinal chemistry and drug discovery research. Benzamide derivatives are a well-studied class of compounds in scientific literature and have been investigated for a range of potential pharmacological activities, including as key scaffolds in the development of agents for hyperproliferative disorders . The specific stereochemistry (Z-configuration) and the inclusion of ether and amide functional groups in its structure suggest potential for targeted molecular interactions. This reagent is intended for use as a standard in analytical chemistry, for in vitro biological screening assays, and for structure-activity relationship (SAR) studies to explore its physicochemical properties and biochemical interactions. Researchers may find it valuable for probing specific enzyme systems or cellular pathways. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for specific data on purity, identity, and other quality control measures.

Properties

IUPAC Name

4-chloro-N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4/c1-31-15-14-27-25(30)23(28-24(29)19-10-12-20(26)13-11-19)17-18-6-5-9-22(16-18)32-21-7-3-2-4-8-21/h2-13,16-17H,14-15H2,1H3,(H,27,30)(H,28,29)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSKEXKGHWYQCW-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Chlorine atom : Enhances lipophilicity and may influence receptor binding.
  • Methoxyethyl group : Potentially increases solubility and bioavailability.
  • Phenoxyphenyl moiety : May contribute to interactions with specific biological targets.

Structural Formula

 Z 4 chloro N 3 2 methoxyethyl amino 3 oxo 1 3 phenoxyphenyl prop 1 en 2 yl benzamide\text{ Z 4 chloro N 3 2 methoxyethyl amino 3 oxo 1 3 phenoxyphenyl prop 1 en 2 yl benzamide}

Inhibition of Key Enzymes

Research indicates that this compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation. Notably, it has shown potential in inhibiting glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in multiple signaling pathways related to cell survival and proliferation:

EnzymeRoleInhibition IC50
GSK-3βCell signaling, apoptosis regulation1.6 μM

This inhibition can lead to increased levels of phosphorylated GSK-3β, which is associated with reduced cell proliferation in neuroblastoma cells .

Cytokine Modulation

The compound also exhibits properties that modulate cytokine release. In vitro studies have demonstrated that it can inhibit the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-18, which are critical in the inflammatory response . This suggests a potential therapeutic application in treating inflammatory diseases.

Study 1: GSK-3β Inhibition

In a study assessing the effects of various compounds on GSK-3β activity, this compound was identified as a potent inhibitor. The study utilized molecular docking techniques to predict binding affinities and confirmed the inhibitory effects through cell-based assays .

Study 2: Anti-inflammatory Effects

Another significant study investigated the anti-inflammatory properties of this compound. It was found to reduce cytokine levels in peripheral blood mononuclear cells stimulated with lipopolysaccharides, indicating its potential use in managing diseases characterized by excessive inflammation .

Study 3: Cancer Cell Proliferation

The effects on cancer cell lines were evaluated, revealing that treatment with the compound resulted in a marked decrease in cell viability and proliferation rates. This effect was attributed to its dual action on both GSK-3β inhibition and cytokine modulation .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including (Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide, exhibit promising anticancer properties. A study highlighted the synthesis of related benzamides and their evaluation against various cancer cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have evaluated its effectiveness against different bacterial and fungal strains, revealing activity that may surpass traditional antibiotics like penicillin and ciprofloxacin . This suggests its utility in developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of similar compounds have provided insights into optimizing their biological efficacy. The presence of specific functional groups, such as the methoxyethyl amine, has been linked to enhanced lipophilicity and biological activity . This information is crucial for designing more effective derivatives.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of key intermediates through reactions involving amines and carbonyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy demonstrated the synthesis of novel benzamide derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, leading to further investigation into their mechanisms and potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized a series of benzamide derivatives and tested them against various pathogens. Results showed that these compounds had significant inhibitory effects on bacterial growth, suggesting their potential as new antibiotic candidates .

Comparison with Similar Compounds

Key Compounds :

N-((Z)-3-((E)-2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamide (2d)

  • Substituents: 4-hydroxyphenyl, trimethoxyphenyl, dimethoxybenzamide.
  • Melting Point : 202–231°C.
  • NMR Shifts : Distinct δ 6.8–8.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups) .

N-{(1Z)-1-(4-Chlorophenyl)-3-oxo-3-[(3-pyridinylmethyl)amino]-1-propen-2-yl}-4-methylbenzamide Substituents: 4-chlorophenyl, pyridinylmethylamino, 4-methylbenzamide. Molecular Weight: 405.882 g/mol. Stereochemistry: Z-configuration vinylamide .

Compounds from Turkish Journal of Chemistry (3a–g)

  • Substituents: Varied sulfamoyl and methoxy groups.
  • Synthesis : Acetic acid-sodium acetate medium, yielding moderate-to-high purity .

Comparison with Target Compound :

  • Substituent Effects: The target’s 3-phenoxyphenyl group may enhance aromatic stacking compared to 4-hydroxyphenyl (2d) or pyridinylmethyl ().
  • Polarity: The 2-methoxyethylamino group increases hydrophilicity relative to methyl or pyridinyl substituents.
  • Stereochemistry : Z-configuration is conserved across analogues, critical for maintaining planar geometry and binding affinity .

Functional Group Variations

  • Amino Groups: Target Compound: 2-methoxyethylamino (polar, hydrogen-bonding capability). Compound: Methylamino (less polar, reduced solubility). Impact: Methoxyethyl groups improve aqueous solubility, crucial for bioavailability .
  • Halogenation :

    • Target : 4-chloro on benzamide.
    • : 4-chlorophenyl.
    • Role : Chlorine atoms enhance metabolic stability and lipophilicity .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) C (%) Theoretical/Found H (%) Theoretical/Found N (%) Theoretical/Found
Target Compound (Z)-4-chloro-...benzamide C₃₀H₂₆ClN₃O₄ 540.00* Not reported Not available Not available Not available
2d C₃₄H₃₄N₄O₈ 642.66 202–231 56.87/57.07 4.94/5.11 6.86/6.70
Compound C₂₃H₂₀ClN₃O₂ 405.88 Not reported Not reported Not reported Not reported

*Estimated based on structural similarity.

Research Findings

Synthetic Methods :

  • The target compound likely employs a condensation reaction similar to ’s acetic acid-sodium acetate protocol, though its exact pathway is unspecified .
  • Hydrazine-linked analogues () require multi-step synthesis, whereas the target’s 2-methoxyethyl group may simplify purification .

Physicochemical Properties: Solubility: Methoxyethyl and phenoxyphenyl groups balance lipophilicity and solubility, contrasting with purely hydrophobic analogues (e.g., 4-methylbenzamide in ) . Thermal Stability: Melting points for analogues (202–231°C) suggest moderate stability, likely applicable to the target .

Pyridinylmethylamino groups () are associated with kinase inhibition, suggesting possible overlapping targets .

Q & A

Q. Table 1: Critical Reaction Parameters

StepKey ParameterOptimal RangeReference
AcylationTemperature0–5°C (ice bath)
Amide couplingSolventCH2_2Cl2_2 or CH3_3CN
PurificationEluent ratio3:1 → 1:1 (hexane:EtOAc)

2. Characterization Techniques for Structural Confirmation Q: Which analytical methods are essential for confirming the stereochemistry and purity of this compound? A:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify (Z)-configuration via coupling constants (e.g., vinyl proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±1 ppm accuracy) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry .

Advanced Research Questions

3. Addressing Data Contradictions in Spectral Analysis Q: How can researchers resolve discrepancies between experimental NMR data and computational predictions? A:

  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to validate spatial proximity in the (Z)-isomer .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-generated chemical shifts (e.g., using Gaussian 16) .
  • Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., (E)-isomer) that may skew spectral interpretations .

4. Crystallography Challenges in Resolving Hydrogen Bonding Networks Q: What methodologies improve the accuracy of hydrogen bonding analysis in crystal structures? A:

  • SHELX Refinement : Use SHELXL for anisotropic displacement parameters to model thermal motion accurately .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R22_2^2(8) rings) .
  • Software Integration : Combine WinGX and ORTEP for visualization of ellipsoids and packing diagrams .

Q. Table 2: Crystallography Workflow

StepTool/PurposeOutcome
Data collectionBruker D8 VentureRaw intensity data
RefinementSHELXLAnisotropic model
VisualizationWinGX/ORTEP3D packing diagrams

5. Computational Modeling of Structure-Activity Relationships (SAR) Q: How can computational tools predict biological activity based on structural features? A:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains) with flexible ligand conformers .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 4-chlorobenzamide) for target engagement using Schrödinger Suite .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

6. Resolving Stereochemical Instability in Solution Q: What experimental approaches detect and mitigate (Z)/(E) isomerization in solution? A:

  • UV-Vis Kinetics : Monitor λmax_{max} shifts over time to quantify isomerization rates .
  • Low-Temperature NMR : Acquire spectra at −40°C (CD2_2Cl2_2) to "freeze" conformational exchange .
  • Stabilizing Additives : Include 1% DMSO to reduce solvent-driven isomerization .

7. Designing Biological Assays for Target Validation Q: What in vitro assays are suitable for evaluating this compound’s mechanism of action? A:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50_{50} determination .
  • Cellular Uptake : LC-MS quantification of intracellular concentrations after 24-h exposure .
  • Apoptosis Markers : Western blot for caspase-3/7 activation in cancer cell lines .

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